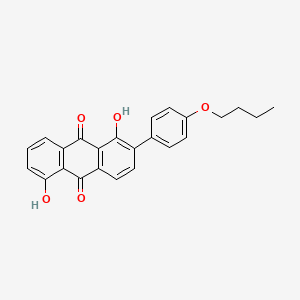
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a chemical compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylaceticanhydride moiety, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride typically involves the reaction of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetate
- alpha-Methoxy-alpha-(trifluoromethyl)benzyl alcohol
Uniqueness
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, ester, and alcohol counterparts
特性
分子式 |
C18H12F6O5 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |
InChIキー |
FODRGPZKPKPAGP-HOTGVXAUSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


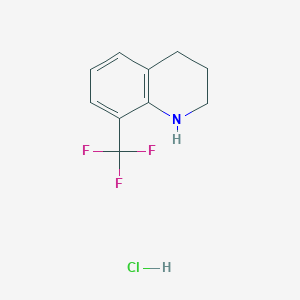
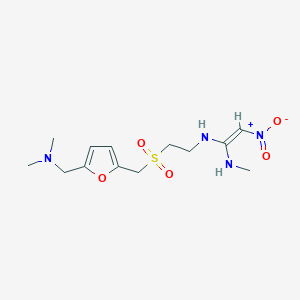
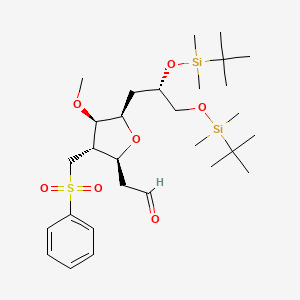
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
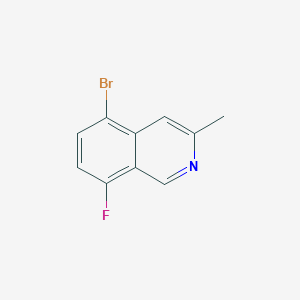
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

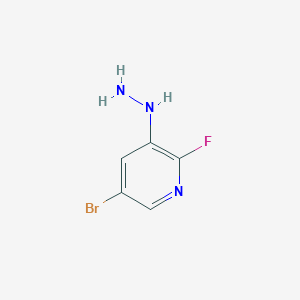
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
